

Hedione Exposure Potentiates Physiological Stress Responses Compared to Placebo, Study Reveals

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Compound of Interest		
Compound Name:	Hedione	
Cat. No.:	B1676446	Get Quote

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Bochum, Germany – An investigation into the effects of the odorant **Hedione** on the human stress response has demonstrated a notable increase in physiological stress markers when compared to a placebo (no odor) condition. The study, published in the journal Stress, provides critical data for researchers in psychoneuroendocrinology and drug development, suggesting that **Hedione** may modulate the body's response to psychosocial stressors. While physiological arousal was heightened, subjective reports of stress remained unaffected, indicating a disconnect between the body's biological stress reaction and an individual's perceived emotional state.

The research team, led by Pützer and Wolf (2021), subjected participants to the Trier Social Stress Test (TSST), a standardized method for inducing psychosocial stress in a laboratory setting. The study's findings indicate that exposure to **Hedione** led to a significantly enhanced cortisol and cardiovascular response to the stressor. This suggests that **Hedione** may play a role in sensitizing the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.

Quantitative Analysis of Stress Markers

The following table summarizes the key quantitative findings from the study, comparing the physiological and psychological responses between the **Hedione** and placebo (no odor control)



groups.

Stress Marker	Group	Mean ± SD / Percentage	p-value
Physiological Response			
Cortisol Responders	Hedione	75.86%	p = 0.03
Control	48.15%		
Salivary Cortisol (nmol/L) - Peak	Hedione	~6.5 nmol/L (estimated from graph)	p = 0.06 (trend)
Control	~4.5 nmol/L (estimated from graph)		
Systolic Blood Pressure (mmHg) - Change	Hedione	Increase of ~20 mmHg (estimated from graph)	p < 0.05
Control	Increase of ~15 mmHg (estimated from graph)		
Salivary Alpha- Amylase (U/mL)	Hedione	No significant difference	Not significant
Control	No significant difference		
Psychological Response			
Subjective Stress (Visual Analogue Scale)	Hedione	No significant difference	Not significant
Control	No significant difference		



Note: Exact mean and standard deviation values for salivary cortisol and systolic blood pressure were not explicitly provided in the main text and are estimated from the graphical representations in the publication. The study reported a significant main effect of time for subjective stress, indicating the TSST successfully induced psychological stress in both groups.

Experimental Protocols

The study employed a robust, placebo-controlled, single-blind design. Below is a detailed methodology for the key experiments:

Participants: 56 healthy women in their follicular menstrual cycle phase were recruited. Participants were screened for acute and chronic diseases, medication use, and olfactory impairments.

Procedure:

- Acclimatization and Baseline: Upon arrival, participants rested for 30 minutes. Baseline
 measurements of blood pressure, salivary cortisol, salivary alpha-amylase, and subjective
 stress were collected.
- Odor Exposure: Participants were randomly assigned to either a room diffused with Hedione
 or a room with no added odor (placebo control). The concentration of Hedione was
 maintained at a level that was not consciously detectable by the participants.
- Stress Induction: The Trier Social Stress Test (TSST) was administered. This involved an anticipation phase followed by a mock job interview and a surprise mental arithmetic task in front of an evaluative panel.
- Data Collection: Salivary samples for cortisol and alpha-amylase analysis were collected at multiple time points before, during, and after the TSST. Blood pressure and subjective stress ratings were also recorded at several intervals.
- Biochemical Analysis: Salivary cortisol and alpha-amylase levels were determined using luminescence immunoassays.

Mandatory Visualizations

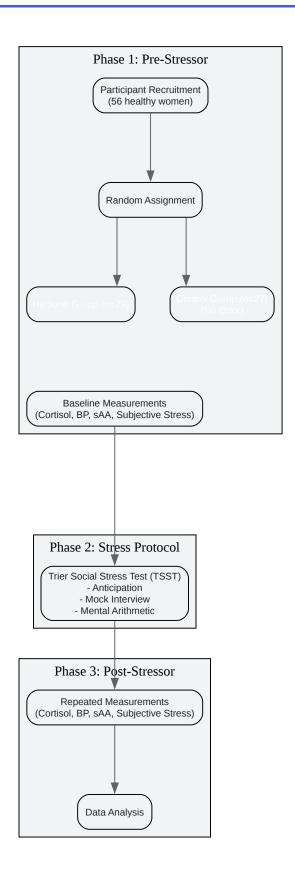




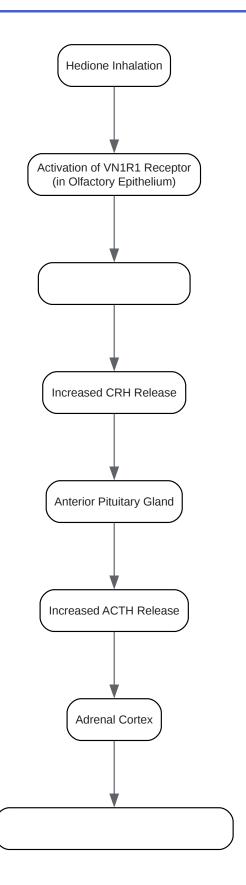


To further elucidate the experimental design and the proposed biological mechanism, the following diagrams are provided.









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